Isovitexin 2''-O-arabinoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Isovitexin 2''-O-arabinoside is a flavonoid glycoside, specifically a derivative of isovitexin, which is known for its potential health benefits. This compound features an arabinosyl group attached to the 2'' position of the isovitexin molecule. Isovitexin itself is a flavonoid found in various plants, such as parsley and celery, and is recognized for its antioxidant properties. The addition of the arabinosyl group enhances its solubility and bioavailability, making it of particular interest in pharmacological research .

The biological activities of isovitexin 2''-O-arabinoside are diverse and include:

- Antioxidant Effects: It exhibits significant antioxidant properties, helping to neutralize free radicals and reduce oxidative stress.

- Anti-inflammatory Properties: Studies indicate that this compound may inhibit inflammatory pathways, contributing to its potential therapeutic applications in inflammatory diseases.

- Neuroprotective Effects: Research suggests that isovitexin 2''-O-arabinoside may protect neuronal cells from damage, making it a candidate for neurodegenerative disease treatment .

Synthesis of isovitexin 2''-O-arabinoside typically involves enzymatic glycosylation or chemical synthesis methods. The enzymatic approach often utilizes specific glycosyltransferases that facilitate the transfer of the arabinosyl moiety to the hydroxyl group at the 2'' position of isovitexin. Chemical synthesis may involve multiple steps including protection-deprotection strategies to ensure specificity and yield .

Interaction studies involving isovitexin 2''-O-arabinoside have focused on its synergistic effects with other compounds. For instance, it has been shown to enhance the efficacy of certain anti-inflammatory drugs when used in combination. Additionally, studies indicate that this compound can modulate enzyme activities related to drug metabolism, suggesting potential implications for pharmacokinetics and drug interactions .

Isovitexin 2''-O-arabinoside shares structural similarities with several other flavonoid glycosides. Here are some comparable compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Isovitexin | Core flavonoid | Lacks arabinosyl group; primarily studied for antioxidant properties. |

| Sinapoyl-isovitexin 2''-O-arabinoside | Contains sinapoyl group | Exhibits enhanced anti-cancer properties due to additional moiety. |

| Apigenin | Core flavonoid | Known for strong anti-inflammatory effects; no glycosidic modification. |

Isovitexin 2''-O-arabinoside's unique arabinosyl substitution sets it apart from these compounds, enhancing its solubility and biological activity .

IUPAC Name and Structural Identifiers

The IUPAC name for isovitexin 2''-O-arabinoside is 6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one. Its structure comprises a flavone backbone (apigenin) substituted with a disaccharide moiety: a β-D-glucopyranosyl unit at the C-6 position and an α-L-arabinopyranosyl unit at the 2''-O position.

Synonyms and Registry Identifiers

Common synonyms include:

- Isovitexin 2''-O-α-L-arabinopyranoside

- 6-(2-O-α-L-Arabinopyranosyl-β-D-glucopyranosyl)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one

- CHEMBL4633520, CHEBI:75435

Structural Classification Within Flavonoid Subgroups

Flavonoid Backbone and Glycosylation Pattern

Isovitexin 2''-O-arabinoside belongs to the flavone-C-glycoside subgroup, characterized by a C–C bond between the flavone aglycone (apigenin) and the sugar moiety. Unlike O-glycosides, where sugars attach via oxygen, C-glycosylation confers resistance to enzymatic and acidic hydrolysis, enhancing stability. The arabinose unit is linked to the glucose residue at the 2''-O position, forming a branched disaccharide.

Comparative Analysis with Related Flavonoids

This structural distinction influences biological activity. For example, the arabinose moiety may enhance solubility or receptor binding compared to simpler C-glycosides.

Historical Context of Discovery and Isolation

Initial Discovery in Primary Plant Sources

Isovitexin 2''-O-arabinoside was first isolated in 1983 from primary leaves of Secale cereale (rye) alongside its galactoside analogue. Structural elucidation employed nuclear magnetic resonance (NMR) and mass spectrometry (MS), with the arabinose linkage confirmed via acid hydrolysis and comparative chromatography.

Advances in Identification Techniques

- 1980s–1990s: Early studies relied on UV-Vis spectroscopy and thin-layer chromatography (TLC) to differentiate C-glycosides from O-glycosides.

- 2000s–Present: High-performance liquid chromatography (HPLC) coupled with tandem MS (HPLC-MS/MS) enabled precise identification. For instance, neutral loss of 150 amu (arabinose) in MS/MS spectra became a diagnostic marker for this compound.

Expansion to Diverse Plant Species

Subsequent research identified the compound in:

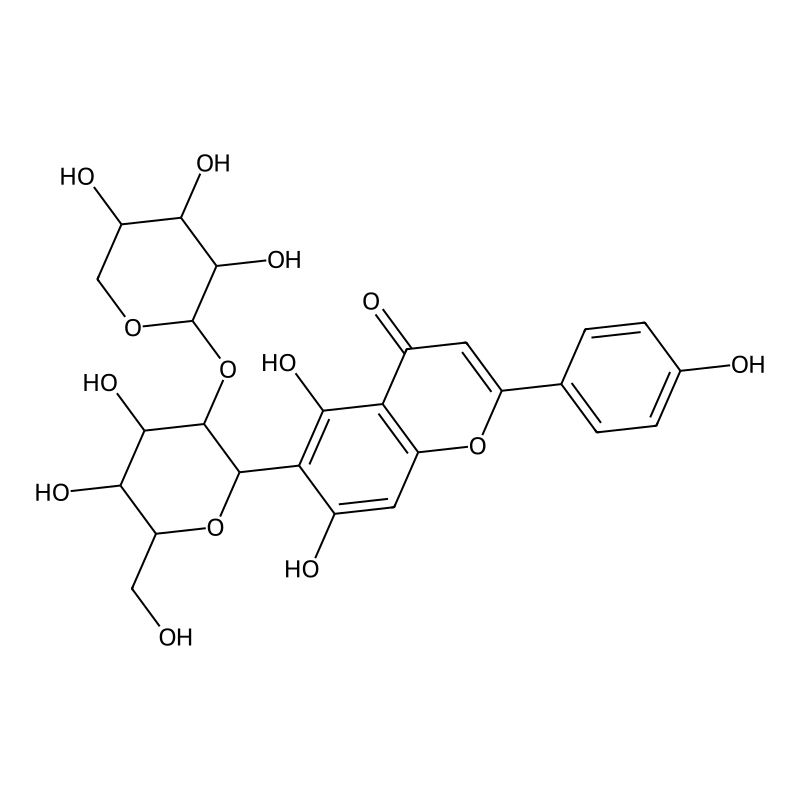

Isovitexin 2''-O-arabinoside represents a complex C-glycosylflavone derivative with the molecular formula C26H28O14 and a molecular weight of 564.5 g/mol [1] [2]. The compound is registered under CAS number 53382-71-1 and functions as an arabinoside, a C-glycosyl compound, a disaccharide derivative, and a trihydroxyflavone [1] [3]. The systematic IUPAC nomenclature designates this compound as 6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one [1] [2].

The atomic composition consists of 26 carbon atoms, 28 hydrogen atoms, and 14 oxygen atoms, reflecting the complex glycosidic structure. The compound contains a flavone core structure based on apigenin, which is substituted with two sugar moieties: a β-D-glucose unit attached via a C-glycosidic bond at position C-6 of the flavone ring, and an α-L-arabinose unit connected through an O-glycosidic linkage at the 2''-position of the glucose moiety [4] [5]. The extensive hydroxylation pattern includes 5,7-dihydroxy substitutions on the A-ring, a 4'-hydroxy group on the B-ring, and multiple hydroxyl groups distributed across both sugar residues [2] [6].

| Property | Value |

|---|---|

| Molecular Formula | C26H28O14 |

| Molecular Weight (g/mol) | 564.5 |

| CAS Registry Number | 53382-71-1 |

| Chemical Classification | C-glycosylflavone, arabinoside, disaccharide derivative, trihydroxyflavone |

| Sugar Moieties | β-D-glucose (C-linked), α-L-arabinose (O-linked) |

| Flavone Core | Apigenin |

| Hydroxyl Groups | 5,7-dihydroxy (A-ring), 4'-hydroxy (B-ring), 2''-3''-4''-5''-tetrahydroxy (arabinose) |

Stereochemical Configuration and Conformational Studies

The stereochemical configuration of Isovitexin 2''-O-arabinoside involves multiple chiral centers distributed across both sugar moieties. The glucose unit adopts the β-configuration at the anomeric carbon with absolute stereochemical assignments of (2S,3R,4S,5S,6R) for the five chiral centers [1] [4]. The arabinose moiety exhibits α-configuration at its anomeric center with stereochemical designations of (2S,3R,4S,5S) for its four chiral centers [4] [5].

Variable-temperature nuclear magnetic resonance studies have revealed significant conformational behavior characteristics. The compound exhibits rotational isomerism arising from restricted rotation about the C-glycosidic bond, manifesting as signal doubling in both 1H and 13C nuclear magnetic resonance spectra [7] [8]. Temperature-dependent studies conducted from 298 K to 363 K demonstrate that separate signals merge at elevated temperatures, indicating dynamic equilibrium between rotameric forms [8]. The rotational energy barrier calculations using the Eyring equation reveal values substantially lower than 24 kcal/mol, suggesting that the compound exists as a rapidly equilibrating mixture rather than exhibiting atropisomerism [8].

The conformational stability analysis indicates that the energy barrier for interconversion between rotamers is insufficient for isolation of individual conformers under standard conditions. This behavior is characteristic of C-glycosylflavones with similar structural features, where the bulky sugar substituents create steric interactions that influence the overall molecular conformation while maintaining sufficient flexibility for dynamic exchange [7] [8].

| Position | Configuration | Linkage Type |

|---|---|---|

| C-1'' (Glucose) | S | C-glycosidic (β) |

| C-2'' (Glucose) | R | O-glycosidic connection point |

| C-3'' (Glucose) | S | Hydroxyl |

| C-4'' (Glucose) | S | Hydroxyl |

| C-5'' (Glucose) | R | Hydroxymethyl |

| C-1''' (Arabinose) | S | O-glycosidic (α) |

| C-2''' (Arabinose) | R | Hydroxyl |

| C-3''' (Arabinose) | S | Hydroxyl |

| C-4''' (Arabinose) | S | Hydroxyl |

Comparative Analysis With Related C-Glycosylflavones

Isovitexin 2''-O-arabinoside belongs to the broader family of C-glycosylflavones, which are characterized by carbon-carbon glycosidic bonds that confer enhanced stability compared to conventional O-glycosides [9] [10]. Within this family, the compound exhibits distinctive structural features that differentiate it from closely related analogs.

Comparative analysis with the parent compound isovitexin reveals significant structural elaboration. While isovitexin (C21H20O10, molecular weight 432.4 g/mol) contains only a single C-linked glucose unit at position C-6 of the flavone core, Isovitexin 2''-O-arabinoside incorporates an additional α-L-arabinose moiety connected via O-glycosidic linkage to the glucose unit [11] [12]. This structural modification increases the molecular complexity and potentially influences biological activity profiles.

Structural comparison with other prominent C-glycosylflavones demonstrates the diversity within this compound class. Vitexin, an isomeric counterpart to isovitexin, differs in the position of glucose attachment, being linked at C-8 rather than C-6 of the flavone skeleton [13] [14]. Orientin and isoorientin represent hydroxylated derivatives containing an additional hydroxyl group on the B-ring, while vicenin-2 exemplifies di-C-glycosylation with glucose units at both C-6 and C-8 positions [9] [14].

The unique disaccharide structure of Isovitexin 2''-O-arabinoside positions it as an intermediate complexity compound within the C-glycosylflavone spectrum. The presence of both C-glycosidic and O-glycosidic linkages creates a hybrid structure that combines the stability characteristics of C-glycosides with the potential for selective enzymatic modification at the O-glycosidic site [12] [15].

| Compound | Molecular Formula | Molecular Weight | Sugar Pattern | Substitution Position |

|---|---|---|---|---|

| Isovitexin 2''-O-arabinoside | C26H28O14 | 564.5 | C-glucose + O-arabinose | C-6 (glucose), O-2'' (arabinose) |

| Isovitexin | C21H20O10 | 432.4 | C-glucose | C-6 |

| Vitexin | C21H20O10 | 432.4 | C-glucose | C-8 |

| Orientin | C21H20O11 | 448.4 | C-glucose + OH | C-6 |

| Isoorientin | C21H20O11 | 448.4 | C-glucose + OH | C-8 |

| Vicenin-2 | C27H30O15 | 594.5 | C-glucose + C-glucose | C-6, C-8 |

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Comprehensive spectroscopic characterization of Isovitexin 2''-O-arabinoside reveals distinctive analytical signatures that enable unambiguous structural identification. Nuclear magnetic resonance spectroscopy provides the most detailed structural information, with both 1H and 13C spectra exhibiting characteristic signal patterns.

The 1H nuclear magnetic resonance spectrum demonstrates complex multipicity patterns arising from the multiple sugar protons and their coupling interactions [16] [7]. Variable-temperature nuclear magnetic resonance experiments conducted at 1000 MHz frequency in deuterium oxide solvent reveal temperature-dependent signal coalescence, confirming the presence of rotameric forms in solution [16] [8]. The aromatic region displays signals characteristic of the substituted flavone chromophore, while the sugar region exhibits overlapping multiplets corresponding to the glucose and arabinose protons.

High-resolution mass spectrometry analysis provides definitive molecular weight confirmation and fragmentation pattern information. Electrospray ionization in positive mode generates the protonated molecular ion at m/z 565.15518 [M+H]+, while negative mode produces the deprotonated species at m/z 563.14062 [M-H]- [17] [18]. Tandem mass spectrometry reveals characteristic fragmentation patterns including losses of 90, 120, and 150 mass units, corresponding to cross-ring cleavages of the sugar moieties typical of C-glycosylflavones [19] [20].

Ultraviolet-visible spectroscopy exhibits absorption maxima characteristic of the flavone chromophore system. The spectrum displays Band II absorption around 270 nanometers and Band I absorption near 335 nanometers, consistent with the apigenin-based structure [21]. These absorption characteristics are essential for high-performance liquid chromatography detection and quantitative analysis applications [14].

Infrared spectroscopy reveals extensive hydrogen bonding interactions through broad absorption bands in the 3400-3200 cm⁻¹ region corresponding to hydroxyl group stretching vibrations. The carbonyl stretching vibration appears at approximately 1650 cm⁻¹, consistent with the flavone ketone functionality [18]. Ion mobility spectrometry provides collision cross-section values of 229.3 Ų for the protonated species and 224.5 Ų for the deprotonated form, offering additional analytical discrimination capabilities [17].

| Technique | Key Features/Values | Diagnostic Information |

|---|---|---|

| 1H NMR | Rotamer signals, sugar proton multip licity | Variable temperature studies show rotational barriers |

| 13C NMR | Signal doubling due to C-glycosidic bond rotation | Restricted rotation about C-glycosidic bond |

| HRMS (ESI+) | 565.15518 m/z [M+H]+ | Molecular ion confirmation |

| HRMS (ESI-) | 563.14062 m/z [M-H]- | Fragmentation: loss of 90, 120, 150 Da |

| UV-Vis λmax | 270 nm (Band II), 335 nm (Band I) | Typical flavone chromophore |

| IR (KBr) | 3400-3200 cm⁻¹ (OH), 1650 cm⁻¹ (C=O) | Extensive hydrogen bonding network |

| Collision Cross Section | 229.3 Ų ([M+H]+), 224.5 Ų ([M-H]-) | Ion mobility separation characteristics |

Plant Sources and Ecological Distribution

Isovitexin 2''-O-arabinoside demonstrates a distinctive distribution pattern across diverse plant families, with notable concentrations in economically important cereals and medicinal plants. This flavonoid compound has been conclusively identified in several key plant species, each representing different ecological niches and taxonomic groups [1] [2] [3].

The most extensively studied source is Secale cereale (rye), where isovitexin 2''-O-arabinoside was first characterized in primary leaves alongside its galactoside analog [1] [3]. Research has demonstrated that rye accumulates this compound specifically in epidermal tissue layers, suggesting specialized cellular compartmentalization for metabolic functions [4] [5]. The compound represents one of two major isovitexin 2''-O-glycosides found in rye primary leaves, with concentrations varying according to developmental stage and environmental conditions [3] [5].

Avena sativa (oat) constitutes another significant source, where isovitexin 2''-O-arabinoside occurs in both shoot and root tissues [2] [6]. In oat plantlets, this compound has been characterized as an inactive flavonoid under normal growth conditions, though its biological role may become activated under stress responses [6] [7]. The distribution between shoots and roots shows tissue-specific variation, with higher concentrations typically observed in aerial portions of the plant [8] [9].

Within the Asteraceae family, Centaurea triumfetti (Triumfetti knapweed) has been documented as a natural source of isovitexin 2''-O-arabinoside [2] [10]. This Mediterranean species represents an important ecological reservoir of the compound in wild plant populations, contributing to the understanding of its evolutionary distribution patterns across different geographical regions [11] [12].

The Caryophyllaceae family contributes Silene dioica (red campion), where isovitexin 2''-O-arabinoside accumulates specifically in petal tissues [13] [14]. This species has proven particularly valuable for biosynthetic studies due to well-characterized genetic control mechanisms governing the compound's formation [14] [15]. The petal-specific localization suggests specialized roles in pollinator attraction or reproductive biology [16] [17].

Medicago sativa (alfalfa) represents an additional confirmed source within the Fabaceae family, where the compound contributes to the overall flavonoid profile of this important forage legume [18]. The presence in alfalfa highlights the compound's occurrence across major plant families and its potential agricultural significance [18].

| Plant Species | Common Name | Family | Plant Part | Geographic Distribution |

|---|---|---|---|---|

| Secale cereale L. | Rye | Poaceae | Primary leaves | Cultivated cereals worldwide |

| Avena sativa L. | Oat | Poaceae | Shoots and roots | Cultivated cereals worldwide |

| Centaurea triumfetti | Triumfetti Knapweed | Asteraceae | Whole plant | Mediterranean region |

| Silene dioica | Red Campion | Caryophyllaceae | Petals | Europe, North America |

| Medicago sativa | Alfalfa | Fabaceae | Whole plant | Temperate regions worldwide |

The ecological distribution pattern reveals several important trends. Cereal species (Poaceae) appear to utilize isovitexin 2''-O-arabinoside as a component of early developmental protection mechanisms, with highest concentrations observed during vulnerable seedling stages [4] [19]. Mediterranean and temperate climate species demonstrate the compound's adaptation to diverse environmental conditions, suggesting evolutionary conservation of biosynthetic capabilities across geographical boundaries [11] [12].

Environmental factors significantly influence compound accumulation patterns. Altitude variations in rye cultivation have been shown to affect total phenolic content and flavonoid profiles, including isovitexin glycosides [19]. Temperature fluctuations, seasonal changes, and soil mineral content all contribute to quantitative variations in compound expression [19] [20].

The compound's distribution also correlates with specific ecological functions. In cereal species, accumulation in primary leaves coincides with periods of maximum vulnerability to pathogen attack and environmental stress [4] [21]. The petal-specific occurrence in Silene species suggests involvement in reproductive strategies and pollinator interactions [14] [22].

Recent investigations have expanded the known distribution to include additional Centaurea species and related Asteraceae members, indicating that systematic surveys may reveal further natural sources [11] [23]. The compound's presence across diverse plant families suggests ancient evolutionary origins and conserved biosynthetic mechanisms [2] [24].

Biosynthetic Enzymology: C-Glycosyltransferases and Arabinosyltransferases

The biosynthesis of isovitexin 2''-O-arabinoside involves a sophisticated enzymatic cascade requiring both C-glycosyltransferases for initial isovitexin formation and specialized arabinosyltransferases for the subsequent arabinose attachment. This two-step process represents one of the most complex flavonoid glycosylation pathways characterized to date [13] [25] [26].

C-Glycosyltransferase Systems

The initial formation of isovitexin requires C-glycosyltransferases (C-GTs) that catalyze the formation of carbon-carbon bonds between sugar donors and flavonoid acceptors. Recent characterization of ScCGT1 from Stenoloma chusanum has provided crucial insights into the catalytic mechanism of C-glycosylation [27] [28]. This enzyme demonstrates the ability to convert naringenin into vitexin and isovitexin through coupling with flavone synthase systems [28] [29].

Biochemical analyses reveal that ScCGT1 exhibits optimal activity at pH 7.5 and 50°C, with remarkable stability across pH ranges of 6.5-9.0 [28]. The enzyme shows substrate specificity for phloretin, 2-hydroxynaringenin, and 2-hydroxyeriodictyol, producing corresponding C-glucosides with high efficiency [27] [28]. Structure modeling and mutagenesis experiments have identified conserved residues His26 and Asp14 as critical for glycosylation initiation through synergistic action [28] [29].

The rice C-glycosyltransferase OsCGT provides additional mechanistic insights into flavonoid C-glycosylation [30]. This enzyme system demonstrates the capacity to generate both natural and novel mono-C-glycosylflavones when combined with Desmodium incanum root proteins [30]. The versatility of these systems suggests potential applications in metabolic engineering approaches for enhanced isovitexin production [30].

Fagopyrum esculentum (buckwheat) contributes another well-characterized C-glycosyltransferase system that specifically targets 2-hydroxyflavanones as substrates [31]. Cell-free enzyme preparations demonstrate that only 2-hydroxyflavanones serve as appropriate acceptors, with naringenin, naringenin-chalcone, and conventional flavones showing no activity [31]. This substrate specificity provides important insights into the structural requirements for C-glycosylation reactions [31].

Arabinosyltransferase Mechanisms

The second critical enzymatic step involves arabinosyltransferases that specifically transfer arabinose residues to the 2''-position of the C-bound glucose moiety of isovitexin. The Silene dioica arabinosyltransferase represents the most thoroughly characterized enzyme in this category [13] [14] [15].

Detailed biochemical characterization reveals that this enzyme utilizes UDP-L-arabinose as the sugar donor and exhibits maximal activity at pH 7.2-7.3 [13] [14]. The enzyme requires divalent metal ions, specifically manganese and magnesium, for optimal catalytic function [13] [14]. Kinetic analysis demonstrates a Km value of 3.0 μM for isovitexin, indicating high substrate affinity [13].

The enzyme demonstrates remarkable substrate specificity, capable of utilizing isovitexin as the primary acceptor while showing approximately one-third activity toward isovitexin 7-O-xyloside [13]. This specificity pattern suggests evolutionary optimization for the primary biosynthetic pathway while retaining flexibility for alternative glycosylation patterns [13] [25].

Membrane association characteristics represent another critical aspect of arabinosyltransferase function. The enzyme requires Triton X-100 for complete solubilization, indicating strong association with cellular membranes [13] [14]. This membrane localization may facilitate substrate channeling and coordinate with other flavonoid biosynthetic enzymes [13].

Comparative Arabinosyltransferase Systems

Recent discoveries have identified additional arabinosyltransferases that provide comparative insights into enzyme evolution and specificity. The Arabidopsis UGT78D3 functions as a flavonol 3-O-arabinosyltransferase, demonstrating that arabinose transfer capabilities exist across different flavonoid structural classes [32] [33].

The oat AsAAT1 (UGT99D1) represents a triterpene arabinosyltransferase that adds L-arabinose to triterpene scaffolds [24] [34] [33]. This enzyme shows high specificity for UDP-β-L-arabinopyranose and has been engineered through targeted mutagenesis to function as a glucosyltransferase [34] [33]. The identification of key amino acid residues required for sugar donor specificity provides templates for engineering enhanced arabinosyltransferases [33].

| Enzyme | Source Organism | Sugar Donor | Acceptor Substrate | pH Optimum | Km (μM) |

|---|---|---|---|---|---|

| Silene dioica arabinosyltransferase | Silene dioica | UDP-L-arabinose | Isovitexin | 7.2-7.3 | 3.0 (isovitexin) |

| Arabidopsis UGT78D3 | Arabidopsis thaliana | UDP-L-arabinose | Flavonol compounds | Not specified | Not determined |

| Avena strigosa AsAAT1 | Avena strigosa | UDP-β-L-arabinopyranose | Triterpene scaffold | Not specified | Not specified |

Enzymatic Reaction Mechanisms

The catalytic mechanism of arabinosyltransferases involves nucleophilic attack by the 2''-hydroxyl group of the glucose moiety on the anomeric carbon of UDP-arabinose [13] [25]. This reaction proceeds with inversion of configuration at the anomeric center, resulting in β-arabinopyranoside linkage formation [25] [26].

Metal ion cofactors play crucial roles in enzyme catalysis through coordination with both the sugar donor and acceptor molecules [13] [14]. Manganese and magnesium ions facilitate proper substrate positioning and activate the nucleophilic hydroxyl group for glycosidic bond formation [13].

The enzyme's membrane association suggests compartmentalized biosynthesis within specialized cellular locations [13] [14]. This compartmentalization may coordinate with other flavonoid biosynthetic enzymes and facilitate efficient metabolite channeling between sequential enzymatic steps [13].

Recent advances in enzyme engineering have demonstrated the potential for modifying arabinosyltransferase specificity through rational design approaches [34] [33]. The identification of critical amino acid residues governing sugar donor recognition provides foundations for developing enhanced biocatalysts for industrial applications [33].

Genetic Regulation of Pathway Genes in Silene dioica

The genetic architecture governing isovitexin 2''-O-arabinoside biosynthesis in Silene dioica represents one of the most comprehensively characterized flavonoid regulatory systems in plants. This model system has revealed complex interactions between multiple independent loci that control different aspects of the biosynthetic pathway [14] [35] [16] [17].

Primary Genetic Loci

The biosynthesis of isovitexin glycosides in Silene dioica is controlled by three independently segregating loci: g, f, and gl [14] [35] [16]. Each locus contains multiple alleles that encode enzymes with distinct substrate specificities, creating a combinatorial system for producing diverse glycosylation patterns [14] [36] [17].

The gl locus represents the primary control point for 2''-O-glycosylation of isovitexin [14] [17]. This locus contains multiple alleles, with glᴬ and glᴿ being the most thoroughly characterized [14] [35]. The glᴬ allele encodes an arabinosyltransferase that specifically transfers arabinose to the 2''-position of isovitexin, while glᴿ encodes a rhamnose transferase with similar positional specificity [14] [36].

The g locus controls 7-O-glycosylation patterns through allelic variants gG and gX [35] [36] [17]. The gG allele encodes glucosyltransferase activity that transfers glucose to the 7-hydroxyl position of isovitexin, while gX specifies xylose transfer to the same position [35] [36]. Additional complexity exists within the gG system, where gGᵐ and gGᵈ variants demonstrate different acceptor substrate preferences [36].

The f locus represents a third independent control element that segregates independently from g and gl [35] [16]. This locus contains alleles fG and fX that specify glucose and xylose transfer capabilities, respectively, though their precise biochemical functions remain partially characterized [35] [17].

Allelic Diversity and Enzyme Specificity

The remarkable diversity of allelic variants within each locus creates a sophisticated system for generating structural diversity in flavonoid glycosides. The gGᵐ and gGᵈ variants exemplify this complexity through their differential substrate preferences [36]. The gGᵐ-encoded enzyme preferentially glucosylates isovitexin but cannot efficiently modify isovitexin 2''-O-rhamnoside [36]. Conversely, the gGᵈ variant shows strong preference for isovitexin 2''-O-rhamnoside as an acceptor substrate while showing reduced activity toward unmodified isovitexin [36].

This substrate specificity pattern creates epistatic interactions between loci that determine final glycosylation products [36]. Plants carrying gGᵐ and glᴿ alleles accumulate two separate monoglycosides: isovitexin 7-O-glucoside and isovitexin 2''-O-rhamnoside [36]. However, plants with gGᵈ and glᴿ combinations produce the diglycoside isovitexin 7-O-glucose 2''-O-rhamnoside through sequential enzymatic action [36].

Developmental and Tissue-Specific Expression

Genetic regulation in Silene dioica demonstrates remarkable developmental and tissue-specific expression patterns that coordinate with plant ontogeny [35] [17]. The expression of glycosylation genes shows differential regulation across developmental stages and tissue types [35] [17].

Studies examining gG and gX expression patterns reveal that gG functions constitutively across all developmental stages, while gX expression is restricted specifically to petal tissues [35] [17]. This differential expression pattern explains why vegetative tissues of gX-carrying individuals accumulate galactosylated rather than xylosylated derivatives [35] [17].

The tissue-specific restriction of certain alleles suggests specialized regulatory mechanisms that coordinate flavonoid metabolism with developmental programs [35] [17]. Petal-specific expression may reflect optimization for functions related to pollinator attraction or reproductive success [35] [22].

Additional Regulatory Genes

Beyond the primary structural genes, additional regulatory elements contribute to pathway control in Silene dioica. The D6a and O7g genes represent examples of developmentally regulated loci that function in vegetative tissues [35] [17]. The D6a gene controls 2''-O-arabinosylation in cotyledons and rosette leaves, demonstrating tissue-specific isoforms of arabinosyltransferase activity [17].

The O7g gene controls 7-O-galactosylation specifically in vegetative tissues, providing an alternative to the petal-specific gX system [17]. This creates a complex regulatory network where different tissues utilize distinct enzymatic systems to achieve similar biochemical modifications [17].

Evolutionary Implications

The complex allelic diversity at flavonoid glycosylation loci in Silene dioica provides insights into evolutionary mechanisms driving metabolic diversification [36] [17]. The existence of multiple alleles with overlapping but distinct substrate specificities suggests ongoing evolutionary refinement of enzymatic functions [36].

The geographic distribution of different allelic variants across European populations of Silene pratensis (closely related to S. dioica) reveals population-level genetic structure [36]. This distribution pattern suggests that different glycosylation capabilities may provide selective advantages in specific environmental contexts [36].

The independent evolution of arabinosyltransferase specificity in monocots and eudicots, as suggested by comparative studies with oat AsAAT1, indicates convergent evolution of UDP-arabinose utilization capabilities [34] [33]. This convergence suggests strong selective pressure for arabinose-containing glycosides across diverse plant lineages [33].

| Genetic Element | Function | Expression Pattern | Regulation Type |

|---|---|---|---|

| Allele glᴬ | Encodes arabinose transferase | Petal-specific | Dominant allelic control |

| Allele glᴿ | Encodes rhamnose transferase | Petal-specific | Dominant allelic control |

| Gene gG | Controls glucose transfer | All developmental stages | Constitutive expression |

| Gene gX | Controls xylose transfer | Petal-specific only | Tissue-specific expression |

| Gene f | Controls glycosylation at 7-position | Tissue-dependent | Independent segregation |

Transcriptional Control Mechanisms

While the structural genes governing isovitexin glycosylation have been well characterized, the transcriptional regulatory mechanisms remain partially understood [37] [38]. Recent advances in flavonoid transcriptional regulation suggest that R2R3-MYB transcription factors likely play key roles in coordinating pathway expression [37] [38].

The MYB-B group transcription factors typically regulate early biosynthetic genes in flavonoid pathways, while tissue-specific expression patterns suggest involvement of specialized regulatory modules [37] [38]. The coordination between multiple independent loci may involve higher-order regulatory networks that integrate developmental, environmental, and tissue-specific signals [37] [38].

Metabolic Engineering in Heterologous Systems

The complex biosynthetic requirements for isovitexin 2''-O-arabinoside production have driven extensive efforts to develop heterologous production systems capable of generating this valuable compound through metabolic engineering approaches. These systems span prokaryotic and eukaryotic hosts, each offering distinct advantages and presenting unique challenges for pathway reconstruction [39] [40] [41] [42].

Escherichia coli Production Systems

Escherichia coli has emerged as a primary platform for flavonoid biosynthesis due to its rapid growth, well-characterized genetics, and extensive molecular biology toolkit [39] [41] [43] [44] [45]. Early metabolic engineering efforts focused on reconstructing the core flavanone biosynthetic pathway as a foundation for more complex flavonoid derivatives [39] [44].

Comprehensive metabolic engineering strategies have targeted central metabolic pathways to enhance precursor availability for flavonoid synthesis [39] [43] [44]. The identification of malonyl-CoA as a critical bottleneck led to coordinated overexpression of acetyl-CoA carboxylase subunits from Photorhabdus luminescens, resulting in up to 576% increase in flavanone production [39] [44]. Further optimization through biotin ligase co-expression achieved 1,166% enhancement in flavanone synthesis [39] [44].

Recent advances utilizing CRISPR interference (CRISPRi) systems have enabled precise tuning of central metabolic pathways to optimize carbon flux toward malonyl-CoA production [41] [43]. Strategic silencing of genes in fatty acid synthesis and competing pathways increased intracellular malonyl-CoA levels by over 223% without significantly impacting cell viability [43]. These optimized strains achieved naringenin production titers of 421.6 mg/L, representing a 7.4-fold improvement over control systems [43].

Specialized applications have extended E. coli systems to produce sulfated flavonoids with enhanced bioavailability [41]. Engineering strains expressing sulfotransferases from Arabidopsis thaliana combined with CRISPRi-mediated optimization of sulfur metabolism achieved naringenin 7-sulfate production of 143.1 mg/L in fed-batch fermentation [41].

The successful production of isovitexin derivatives in E. coli has been demonstrated through coupled catalysis systems [46] [47]. Expression of C-glycosyltransferases from Gentiana triflora enabled conversion of luteolin and apigenin to isoorientin and isovitexin with molar conversions exceeding 94% [46]. The integration of sucrose synthase for UDP-glucose regeneration achieved production titers of 3,772 mg/L for isovitexin [46].

Saccharomyces cerevisiae Engineering

Saccharomyces cerevisiae offers unique advantages for flavonoid production, particularly the ability to functionally express plant cytochrome P450 enzymes required for complex hydroxylation reactions [40] [48] [49] [42] [50]. The eukaryotic cellular machinery provides superior folding and post-translational modification capabilities for plant enzymes [40] [48].

Early yeast engineering efforts demonstrated substantial improvements over E. coli systems for flavanone production [48] [49]. Recombinant S. cerevisiae strains expressing four-gene flavanone biosynthetic clusters produced naringenin and pinocembrin 62 and 22 times more efficiently than comparable prokaryotic systems [48] [49].

Advanced yeast engineering has enabled de novo production of complex flavonoids directly from glucose without expensive intermediate supplementation [42]. Reconstruction of eight-gene biosynthetic pathways achieved kaempferol production of 26.57 mg/L and quercetin production of 20.38 mg/L, exceeding previously reported yeast titers [42]. This represents the first demonstration of de novo resokaempferol and fisetin biosynthesis in yeast systems [42].

Flavone synthesis in yeast has been accomplished through expression of distinct flavone synthase systems [40] [50]. Soluble flavone synthase I (FSI) and membrane-bound flavone synthase II (FSII) demonstrated different catalytic profiles, with FSI producing 50% more apigenin but six times less naringenin than FSII systems [40] [50]. Optimization through P450 reductase overexpression and acetate carbon source utilization further enhanced flavone production [40] [50].

Plant Cell Culture Systems

Plant cell culture represents an alternative approach that leverages natural metabolic machinery for secondary metabolite production [51] [52]. These systems offer the advantage of native enzyme expression and cellular compartmentalization but present challenges in standardization and scale-up [51] [52].

Successful examples include Panax species cultures producing ginsenosides at 6.0-8.0% dry biomass and Dioscorea deltoidea cultures accumulating furostanol glycosides up to 12% dry weight [51]. However, secondary metabolite synthesis in plant cell cultures often differs significantly from intact plant patterns due to dedifferentiation and altered regulation [51].

Stevia rebaudiana cell cultures demonstrate the importance of cellular differentiation for specific metabolite production [51]. Diterpene steviol-glycoside synthesis required mixotrophic culture conditions and chloroplast formation, highlighting the complexity of reproducing natural biosynthetic conditions [51].

Advanced Engineering Strategies

Recent developments in metabolic engineering have introduced sophisticated approaches for optimizing heterologous flavonoid production [53] [54] [55] [56]. Modular pathway design enables systematic optimization of individual pathway segments while minimizing interference between components [53] [54].

Multi-level engineering approaches target transcriptome, translatome, proteome, and reactome levels simultaneously [53]. Transcriptional optimization involves promoter strength adjustment and gene copy number balancing [53]. Translational engineering focuses on ribosome binding site optimization and codon usage improvement [53]. Protein-level modifications include enzyme engineering and allosteric regulation relief [53]. Reactome optimization addresses enzyme stoichiometry and metabolite channeling [53].

The integration of computational modeling with experimental optimization has accelerated pathway development [54] [57]. Quantitative pathway design algorithms can predict optimal genetic modifications and identify potential bottlenecks before experimental implementation [57]. These approaches have successfully identified 13 distinct engineering strategies categorized as carbon-conserving and energy-conserving modifications [57].

| Host System | Target Compounds | Production Titer | Key Advantages | Limitations |

|---|---|---|---|---|

| Escherichia coli | Naringenin, pinocembrin, eriodictyol | 429 mg/L (pinocembrin) | High growth rate, genetic tools | Limited P450 activity |

| Saccharomyces cerevisiae | Flavanones, flavones | 50% improved over E. coli | P450 enzyme compatibility | Lower titers than E. coli |

| Plant cell culture | Species-specific metabolites | Variable (6-12% dry weight) | Natural metabolic machinery | Variable productivity |

| Engineered E. coli (CRISPRi) | Sulfated flavonoids | 143.1 mg/L (naringenin 7-sulfate) | Precise metabolic control | Complex engineering required |

Future Directions and Challenges

The development of efficient heterologous systems for isovitexin 2''-O-arabinoside production requires addressing several remaining challenges [56]. The complex two-step glycosylation process necessitates coordinated expression of both C-glycosyltransferases and arabinosyltransferases with appropriate substrate channeling [56].

Cofactor engineering represents a critical area for optimization [56]. The UDP-arabinose requirement for arabinosyltransferase activity may require engineering alternative biosynthetic routes or improving endogenous precursor pools [56]. The membrane association requirements of some enzymes may necessitate specialized expression strategies [56].

Scale-up considerations include optimizing fermentation conditions, reducing production costs, and achieving regulatory compliance for commercial applications [56]. The integration of downstream processing for product purification and formulation remains essential for practical implementation [56].